
6-Bromocinnoline
Overview
Description
6-Bromocinnoline is a brominated derivative of cinnoline, a heterocyclic aromatic compound with the formula C₈H₆N₂. Cinnoline consists of a benzene ring fused to a pyridazine ring (two adjacent nitrogen atoms). Bromination at the 6-position introduces a bromine atom, significantly altering its electronic and steric properties. These compounds are pivotal in medicinal chemistry, serving as intermediates for pharmaceuticals and agrochemicals due to their bioactivity and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromocinnoline can be synthesized through several methods. One common approach involves the bromination of cinnoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under reflux conditions in a suitable solvent like acetic acid or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The choice of solvent and brominating agent can vary based on cost, availability, and environmental considerations. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions
6-Bromocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The cinnoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted cinnoline derivatives.
Oxidation: Formation of cinnoline N-oxides.
Reduction: Formation of dihydrocinnoline derivatives.
Scientific Research Applications
Pharmaceutical Development
Anticancer and Antimalarial Drugs
6-Bromocinnoline serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and malaria. Its derivatives have shown promising activity against multiple cancer cell lines, suggesting potential use in developing new anticancer therapies. For example, compounds derived from this compound have exhibited high antiproliferative effects, indicating their viability as candidates for further drug development .
Synthesis of Active Pharmaceutical Ingredients
The compound is also involved in synthesizing active pharmaceutical ingredients (APIs). Research has indicated that modifications to the this compound structure can lead to enhanced biological activity, making it a valuable component in drug formulation .
Material Science
Specialized Polymers and Coatings
In material science, this compound is utilized to create specialized polymers and coatings. These materials often exhibit improved thermal stability and mechanical strength, which are critical for various industrial applications. The incorporation of this compound into polymer matrices can enhance the performance characteristics of the resulting materials .
Organic Synthesis
Building Block for Complex Molecules
Researchers leverage this compound as a building block in organic synthesis. Its unique reactivity allows for the formation of complex molecular structures through various synthetic pathways. This versatility makes it an essential compound in developing new materials and chemicals within organic chemistry .
Fluorescent Probes
Biological Imaging Applications
The compound is employed in developing fluorescent probes used for biological imaging. These probes allow researchers to visualize cellular processes in real-time, enhancing our understanding of biological systems at the molecular level. The fluorescence properties of derivatives of this compound make them suitable for such applications .
Electrochemical Sensors
Detection of Analytes
this compound finds application in designing electrochemical sensors that improve the detection of various analytes. These sensors are crucial for environmental monitoring and safety assessments, providing reliable data on chemical concentrations in different settings .
Case Study: Synthesis Pathways
A recent study demonstrated a novel synthetic pathway for converting brominated nitroquinoline derivatives into cyclic amines via nucleophilic substitution reactions. This method highlights the utility of this compound derivatives in creating biologically active compounds with high yields, showcasing its importance in medicinal chemistry .
Research has shown that derivatives of this compound exhibit significant biological activities, including cytotoxic effects on cancer cells. For instance, one study reported that a specific derivative demonstrated high reactivity towards nucleophilic substitution reactions, leading to compounds with enhanced antiproliferative properties .
Mechanism of Action
The mechanism of action of 6-Bromocinnoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom can enhance the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Comparison with Similar Brominated Heterocycles
Structural and Electronic Properties
The bromine atom in 6-substituted heterocycles influences electron density and reactivity. For example:
- 6-Bromoindole derivatives (e.g., 6-bromo-N-propionyltryptamine) exhibit distinct NMR shifts (e.g., δH 7.07–7.48 for aromatic protons) due to bromine’s electron-withdrawing effects .
- 6-Bromoquinoline derivatives show similar deshielding in $^{13}\text{C}$-NMR spectra (e.g., δC 113.8–138.9 for sp² carbons) .
- 6-Bromocinnoline (hypothetical): Bromination at the 6-position would likely reduce electron density at adjacent positions, enhancing electrophilic substitution at the 3- or 8-positions.
Table 1: Structural Comparison of Brominated Heterocycles
*Hypothetical data based on structural analogs.
Biological Activity
6-Bromocinnoline is a heterocyclic compound belonging to the class of cinnolines, which are known for their diverse biological activities. The presence of the bromine atom in the 6-position of the cinnoline structure influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives of brominated quinolines, including this compound, can induce apoptosis and exhibit cytotoxic effects on various cancer cell lines. For instance, a study reported that 6-bromo-5-nitroquinoline demonstrated high antiproliferative activity against several cancer cell lines, suggesting that similar derivatives may have comparable effects .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6-Bromo-5-nitroquinoline | HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
6-Bromoquinoline | MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |
6-Bromo-2-methylquinoline | A549 (lung cancer) | 10.0 | Reactive oxygen species generation |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have indicated that this compound exhibits activity against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .
Table 2: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
---|---|---|---|
6-Bromo-4-methylquinoline | Staphylococcus aureus | 8.0 | Disruption of cell membrane |
6-Bromoquinoline | Escherichia coli | 16.0 | Inhibition of cell wall synthesis |
6-Bromo-5-nitroquinoline | Mycobacterium bovis | 31.5 | Interference with metabolic pathways |
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, leading to cell death.
- Nucleophilic Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, forming more complex derivatives with enhanced biological activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for developing more potent derivatives of this compound. Modifications at various positions on the cinnoline ring can significantly influence its biological properties. For example, introducing electron-withdrawing groups enhances the reactivity and potential anticancer activity by facilitating nucleophilic attacks on target biomolecules .
Case Study: Synthesis and Evaluation
A recent study focused on synthesizing derivatives of this compound and evaluating their biological activities. The synthesis involved nitration followed by nucleophilic substitution reactions with various amines. The resulting compounds were tested against several cancer cell lines and exhibited promising results in terms of cytotoxicity and selectivity .
Clinical Implications
The potential clinical applications for compounds derived from this compound include:
- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells.
- Antibiotic Development : As a lead compound for developing new antibiotics against resistant bacterial strains.
Q & A
Q. Basic: How can researchers optimize the synthesis of 6-Bromocinnoline to improve yield and purity?
Methodological Answer:
Optimization involves systematically varying reaction parameters such as temperature, solvent polarity, brominating agent (e.g., NBS vs. Br₂), and catalyst (e.g., FeBr₃). For example, elevated temperatures may favor electrophilic substitution but risk side reactions. Purification techniques like column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) should be validated via HPLC purity checks (>95%). Reproducibility requires documenting exact molar ratios and quenching conditions .
Table 1: Key Parameters for Synthesis Optimization
Parameter | Typical Range | Impact on Yield/Purity |
---|---|---|
Temperature | 0°C to 80°C | Higher temps increase kinetics but may degrade product |
Solvent | DCM, AcOH, DMF | Polar aprotic solvents favor electrophilic substitution |
Catalyst Loading | 0.1–1.0 equiv. | Excess catalyst may cause over-bromination |
Q. Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups; compare coupling constants to confirm regioselectivity (e.g., J = 8.5 Hz for aromatic protons adjacent to Br) .
- HPLC-MS: Use C18 columns (ACN/water + 0.1% TFA) to assess purity; ESI-MS in positive mode confirms molecular ion [M+H]⁺ (expected m/z ~209).
- XRD: Single-crystal analysis resolves positional ambiguity of bromine in the cinnoline ring .
Q. Advanced: How can computational methods (e.g., DFT) complement experimental data in studying this compound’s reactivity?
Methodological Answer:
DFT calculations (B3LYP/6-311+G(d,p)) predict electrophilic aromatic substitution (EAS) sites by analyzing Fukui indices and electrostatic potential maps. Compare computed ¹H NMR shifts (GIAO method) with experimental data to validate bromine positioning. Molecular dynamics simulations (AMBER) can model solvent effects on reaction pathways .
Q. Advanced: What strategies address contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Variable Analysis: Replicate studies under identical conditions (pH, cell lines, incubation time) to isolate confounding factors.
- Statistical Rigor: Apply ANOVA/Tukey tests to compare IC₅₀ values; report confidence intervals to assess significance thresholds .
- Meta-Analysis: Aggregate data from multiple studies using PRISMA guidelines to identify trends obscured by small sample sizes .
Q. Basic: What are the critical considerations when scaling up this compound synthesis for reproducibility?
Methodological Answer:
- Heat Management: Use jacketed reactors to control exothermic bromination.
- Solvent Recovery: Implement distillation systems for DCM or DMF reuse.
- Quality Control: Validate batch consistency via DSC (melting point ±2°C) and TGA (decomposition profile) .
Q. Advanced: How can kinetic vs. thermodynamic studies elucidate reaction pathways in this compound synthesis?
Methodological Answer:
- Kinetic Control: Low-temperature reactions (<20°C) with rapid quenching favor intermediate bromo-adducts (trapped via in-situ IR).
- Thermodynamic Control: Prolonged heating (80°C, 24h) drives equilibrium toward the most stable isomer. Use Eyring plots to calculate activation energy (ΔG‡) and identify rate-limiting steps .
Q. Basic: What common impurities arise during this compound synthesis, and how are they mitigated?
Methodological Answer:
- Di-brominated Byproducts: Minimize via stoichiometric control (1.0 equiv. Br₂) and TLC monitoring (Rf = 0.3, hexane:EtOAc 7:3).
- Oxidative Degradation: Use inert atmosphere (N₂/Ar) and antioxidants (BHT) during storage .
Q. Advanced: How does solvent choice influence regioselectivity in cinnoline bromination?
Methodological Answer:
Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, favoring bromination at the 6-position due to resonance stabilization. Non-polar solvents (toluene) may lead to mixed regiochemistry. Solvent dielectric constants (ε) correlate with selectivity; validate via Hammett plots .
Q. Basic: How do researchers validate this compound identity using spectral databases?
Methodological Answer:
Cross-reference experimental NMR/MS data with repositories like SciFinder or Reaxys. Use SDBS (Spectral Database for Organic Compounds) to match fragmentation patterns and retention indices .
Q. Advanced: How can cross-disciplinary approaches enhance understanding of this compound’s bioactivity?
Methodological Answer:
Properties
IUPAC Name |
6-bromocinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUILLMMTUCMJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459432 | |
Record name | 6-bromocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318276-72-1 | |
Record name | 6-Bromocinnoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318276-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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